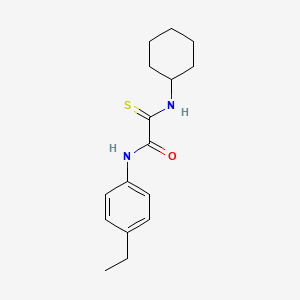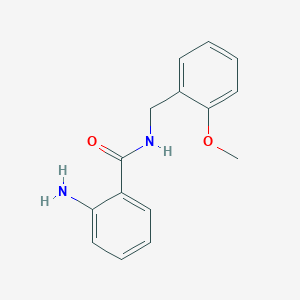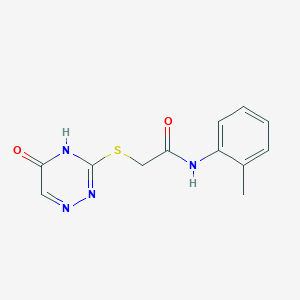![molecular formula C20H20FN3O4 B2561551 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-98-8](/img/structure/B2561551.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,3-dihydrobenzo[b][1,4]dioxin derivative with a suitable isocyanate derived from 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moieties .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance solubility in water, while the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl groups could contribute to lipophilicity .科学的研究の応用
Role in Orexin Receptor Mechanisms
Compounds like SB-649868 and GSK1059865, which are similar in function to the chemical structure of interest, have been evaluated for their effects on binge eating (BE) behaviors in rats. These compounds act as orexin receptor (OX1R and OX2R) antagonists, highlighting a potential application in pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Polymer Applications
Research on the synthesis and characterization of new polyureas based on various diisocyanates, including studies by Mallakpour and Raheno (2003), demonstrates the process of creating novel polymeric materials. These materials exhibit specific properties like inherent viscosities and thermal stability, suggesting their utility in developing advanced materials for industrial applications (Mallakpour & Raheno, 2003).
Antioxidant Properties
Derivatives related to the compound of interest have been explored for their antioxidant activities. For instance, the synthesis and characterization of compounds in dioxin-ethanol medium have shown significant antioxidant activities, comparable to that of vitamin C in certain concentrations. This suggests potential applications in developing antioxidant agents or in food preservation (Abd-Almonuim et al., 2020).
Antimicrobial and Anticancer Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies demonstrate the potential of these compounds in inhibiting the growth of various pathogens and cancer cell lines, indicating their applicability in developing new therapeutic agents (Mustafa et al., 2014).
Environmental Degradation
Research on enzymes like 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp. highlights the enzymatic degradation pathways for compounds like dibenzo-p-dioxin and dibenzofuran. Such studies provide insights into environmental bioremediation techniques for the degradation of hazardous organic compounds (Happe et al., 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-13-5-7-15(8-6-13)24-11-14(9-19(24)25)23-20(26)22-10-16-12-27-17-3-1-2-4-18(17)28-16/h1-8,14,16H,9-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWLKROGXSVNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

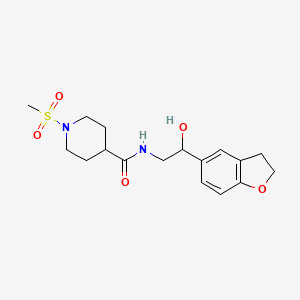

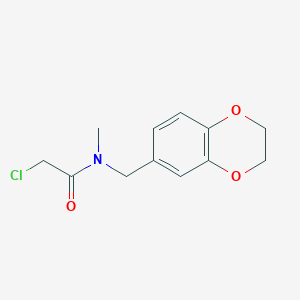
![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)
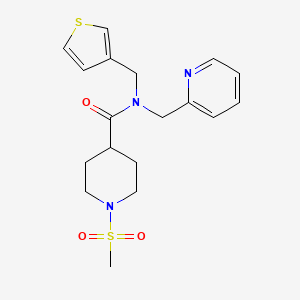
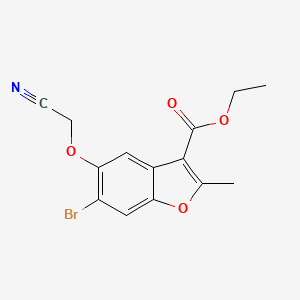
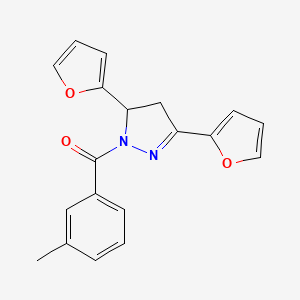
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
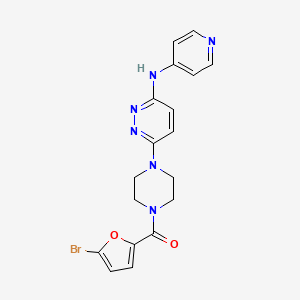
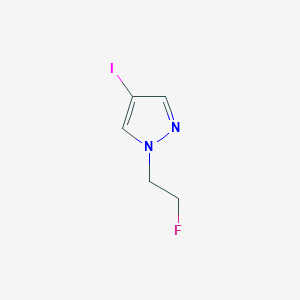
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
